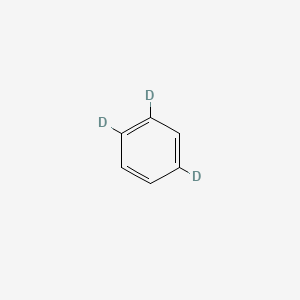
Benzol-1,2,4-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,2,4-d3, also known as 1,2,4-trideuteriobenzene, is a deuterated form of benzene where three hydrogen atoms at positions 1, 2, and 4 are replaced with deuterium. Deuterium is a stable isotope of hydrogen with an additional neutron, making it twice as heavy as protium (the most common hydrogen isotope). This compound is often used in scientific research due to its unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Benzene-1,2,4-d3 is widely used in scientific research, particularly in the following areas:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in Benzene-1,2,4-d3 provide distinct NMR signals, making it a valuable internal standard and solvent in NMR studies.
Isotope Labeling: It is used as a labeled compound in various chemical and biochemical studies to trace reaction pathways and mechanisms.
Material Science: Deuterated compounds like Benzene-1,2,4-d3 are used in the study of material properties and interactions at the molecular level.
Pharmaceutical Research: It is used in drug development and metabolism studies to understand the behavior of deuterated drugs in biological systems.
Wirkmechanismus
Target of Action
Benzene-1,2,4-triol, a bio-based phenolic compound, has shown high potential as a scaffold for the synthesis of new anti-X. citri compounds . It has a low inhibitory concentration against X. citri (0.05 mM) and is also active against other bacterial species .
Biochemical Pathways
This suggests that it may interfere with other biochemical processes, such as iron metabolism, which is crucial for bacterial growth and survival .
Pharmacokinetics
It is known that it is prone to oxidative dimerization This could potentially affect its ADME properties, including its bioavailability
Result of Action
The primary result of benzene-1,2,4-triol’s action is its antimicrobial activity against X. citri and other bacterial species . It has a low inhibitory concentration against X. citri, suggesting that it is highly effective at inhibiting the growth of this bacterium .
Action Environment
The action of benzene-1,2,4-triol can be influenced by environmental factors. For example, it is prone to oxidative dimerization, which can reduce its antimicrobial activity . This suggests that the presence of oxygen in the environment could potentially affect the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Benzene-1,2,4-d3 interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit hemin-induced erythroid differentiation in K562 cells . This suggests that Benzene-1,2,4-d3 may interact with enzymes and proteins involved in erythroid differentiation.
Cellular Effects
Benzene-1,2,4-d3 has been shown to have significant effects on various types of cells and cellular processes. It can inhibit hemin-induced hemoglobin synthesis in a concentration-dependent manner . This suggests that Benzene-1,2,4-d3 influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Benzene-1,2,4-d3 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it changes DNA methylation and histone acetylation of erythroid-specific genes in K562 cells .
Temporal Effects in Laboratory Settings
It is known that Benzene-1,2,4-d3 can inhibit hemin-induced hemoglobin synthesis in a concentration-dependent manner , suggesting potential long-term effects on cellular function.
Metabolic Pathways
Benzene-1,2,4-d3 is involved in several metabolic pathways. It is a metabolite of benzene, suggesting that it interacts with enzymes involved in the metabolism of benzene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Benzene-1,2,4-d3 typically involves the deuteration of benzene. One common method is the catalytic exchange of hydrogen atoms in benzene with deuterium atoms using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to facilitate the exchange process.
Another method involves the use of deuterated reagents in organic synthesis. For example, benzene can be treated with deuterated sulfuric acid (D2SO4) or deuterated acetic acid (CD3COOD) to achieve selective deuteration at specific positions.
Industrial Production Methods
In an industrial setting, the production of Benzene-1,2,4-d3 may involve large-scale catalytic exchange processes using deuterium gas and suitable catalysts. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the deuterated product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,2,4-d3 undergoes similar chemical reactions as non-deuterated benzene, including:
Electrophilic Aromatic Substitution (EAS): This includes reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation.
Oxidation: Benzene-1,2,4-d3 can be oxidized to form deuterated benzoic acid or other oxidized products.
Reduction: It can be reduced to form deuterated cyclohexane or other reduced products.
Common Reagents and Conditions
Nitration: Benzene-1,2,4-d3 reacts with a mixture of deuterated nitric acid (DNO3) and deuterated sulfuric acid (D2SO4) to form deuterated nitrobenzene.
Sulfonation: Reaction with deuterated sulfur trioxide (SO3) or deuterated sulfuric acid (D2SO4) yields deuterated benzenesulfonic acid.
Halogenation: Halogenation with deuterated halogens (e.g., DCl, DBr) in the presence of a catalyst such as iron (Fe) produces deuterated halobenzenes.
Major Products
The major products formed from these reactions are deuterated derivatives of benzene, such as deuterated nitrobenzene, deuterated benzenesulfonic acid, and deuterated halobenzenes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-d6: A fully deuterated benzene where all six hydrogen atoms are replaced with deuterium.
Toluene-d8: A deuterated form of toluene with eight deuterium atoms.
Deuterated Xylenes: Various isomers of xylene with deuterium atoms.
Uniqueness
Benzene-1,2,4-d3 is unique due to its selective deuteration at specific positions, which can provide more detailed information in NMR studies compared to fully deuterated benzene. This selective labeling allows researchers to study specific interactions and dynamics within the benzene ring.
Eigenschaften
IUPAC Name |
1,2,4-trideuteriobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-FYFKOAPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C=C1)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
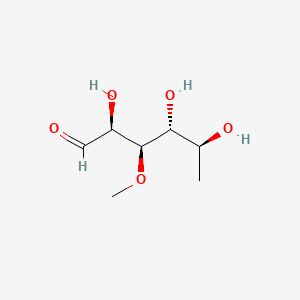
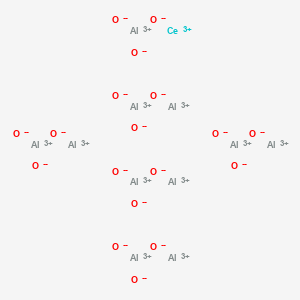

![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-N-methylsulfonylbenzenesulfonamide](/img/structure/B577042.png)
![[(2R,3S)-3-benzoyloxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B577043.png)
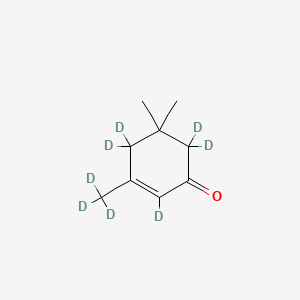
![2-(2-Hydroxyethyl)-3-(2-methyl-1,3-dioxolan-2-yl)-4-[(propan-2-yl)oxy]-1lambda~6~,2-benzothiazine-1,1(2H)-dione](/img/structure/B577047.png)
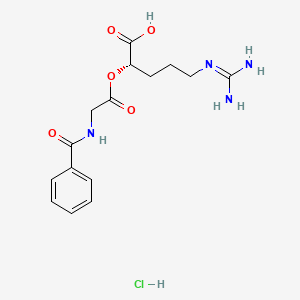

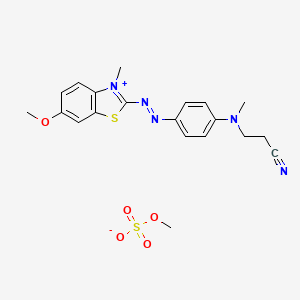
![2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B577053.png)
![[(2S,3R,5R)-3,4,5-triacetyloxy-6-[(1R,2S,3R)-1,3,4-triacetyloxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B577054.png)
![[(2S,3S,4S)-2,4-dihydroxy-4-methyl-6-oxohexan-3-yl] acetate](/img/structure/B577055.png)

